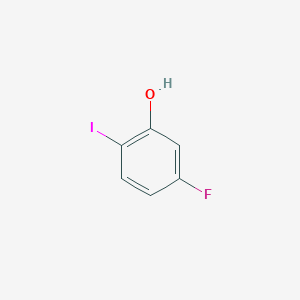

5-Fluoro-2-iodophenol

Description

BenchChem offers high-quality 5-Fluoro-2-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXUERYVERNFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315005 | |

| Record name | 5-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186589-87-7 | |

| Record name | 5-Fluoro-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186589-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 5-Fluoro-2-iodophenol: A Technical Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, halogenated phenols serve as critical building blocks for the synthesis of complex molecules. Among these, 5-Fluoro-2-iodophenol stands out as a versatile intermediate, offering dual points of reactivity through its hydroxyl and iodo functionalities, further modulated by the electronic influence of a fluorine atom. This guide provides an in-depth exploration of the chemical properties, structure, and synthetic utility of 5-Fluoro-2-iodophenol, offering field-proven insights for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

5-Fluoro-2-iodophenol is a disubstituted phenol characterized by a fluorine atom at the C5 position and an iodine atom at the C2 position relative to the hydroxyl group. This specific arrangement of substituents imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of 5-Fluoro-2-iodophenol

| Property | Value | Source |

| CAS Number | 136950-65-1 | |

| Molecular Formula | C₆H₄FIO | |

| Molecular Weight | 238.00 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 45 - 49 °C | |

| Boiling Point | 97-101 °C at 11 mmHg | |

| Density | 2.019 g/cm³ | |

| Refractive Index | 1.637 | |

| pKa | 8.86±0.10 |

The presence of the electron-withdrawing fluorine atom increases the acidity of the phenolic proton compared to phenol itself. The bulky iodine atom ortho to the hydroxyl group can sterically hinder certain reactions while also serving as a key site for cross-coupling reactions.

Structural Representation

The foundational structure of 5-Fluoro-2-iodophenol is key to understanding its chemical behavior.

Caption: 2D structure of 5-Fluoro-2-iodophenol.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 5-Fluoro-2-iodophenol typically involves the iodination of 3-fluorophenol. The choice of iodinating agent and reaction conditions is critical to achieve regioselectivity, targeting the position ortho to the hydroxyl group.

Exemplary Synthetic Protocol: Iodination of 3-Fluorophenol

A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent like acetonitrile. The hydroxyl group of 3-fluorophenol is an activating, ortho-, para-director. The ortho-position (C2) is sterically less hindered than the other ortho-position (C6), and the para-position (C4) is also a potential site for iodination. However, careful control of reaction conditions can favor the desired 2-iodo isomer.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-fluorophenol in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

-

Addition of NIS: Add N-iodosuccinimide (NIS) portion-wise to the cooled solution while stirring. The slow addition helps to maintain a low reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-Fluoro-2-iodophenol.

Key Reactions and Synthetic Utility

The true value of 5-Fluoro-2-iodophenol lies in its ability to participate in a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

A. O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents. This is often a primary step to protect the hydroxyl group or to build more complex ether linkages.

B. Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Caption: Key reaction pathways for 5-Fluoro-2-iodophenol.

Mechanistic Insight: The Suzuki Coupling

In a typical Suzuki coupling reaction, 5-Fluoro-2-iodophenol (or its protected form) undergoes oxidative addition to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The fluorine atom can influence the electronic properties of the aryl halide, potentially affecting the rate of oxidative addition.

Applications in Drug Discovery and Development

The structural motifs accessible from 5-Fluoro-2-iodophenol are prevalent in many biologically active compounds. The introduction of a fluorine atom into a drug candidate can often enhance its metabolic stability, binding affinity, and bioavailability.

Potential Therapeutic Areas:

-

Oncology: The biaryl structures formed via Suzuki coupling are common in kinase inhibitors and other anti-cancer agents.

-

Neuroscience: Fluorinated and iodinated phenols can serve as precursors for radiolabeled ligands used in positron emission tomography (PET) imaging to study brain receptors.

-

Infectious Diseases: The unique electronic properties of the molecule can be leveraged in the design of novel antibacterial and antiviral agents.

Safety and Handling

5-Fluoro-2-iodophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Fluoro-2-iodophenol is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its unique combination of a reactive hydroxyl group, a site for cross-coupling reactions, and the modulating influence of a fluorine atom provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Fluoro-2-iodophenol

Section 1: Introduction & Strategic Relevance

5-Fluoro-2-iodophenol (CAS No: 186589-87-7) is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] As a substituted phenol, its utility stems from the unique interplay of its three key functional components: the nucleophilic hydroxyl group, the electron-withdrawing fluorine atom, and the bulky, polarizable iodine atom. This trifecta of functionalities makes it a versatile building block for synthesizing more complex molecules, particularly in the realm of drug discovery.[5]

The strategic incorporation of fluorine into drug candidates is a well-established method for fine-tuning molecular properties.[6] Fluorine can enhance metabolic stability, modulate acidity (pKa), and improve binding affinity and membrane permeability.[6] The iodine atom, conversely, serves not only as a potential site for further chemical modification (e.g., cross-coupling reactions) but also introduces steric bulk and can participate in halogen bonding, a critical interaction in protein-ligand binding.[7] Understanding the fundamental physicochemical characteristics of 5-Fluoro-2-iodophenol is therefore paramount for its effective application in the rational design of novel therapeutics and functional materials.

This guide provides an in-depth analysis of the core physicochemical properties of 5-Fluoro-2-iodophenol, offers detailed protocols for its characterization, and discusses its safety and handling, providing a foundational resource for scientists and drug development professionals.

Caption: Chemical structure of 5-Fluoro-2-iodophenol.

Section 2: Core Physicochemical Properties

The functional behavior of 5-Fluoro-2-iodophenol in both reaction media and biological systems is dictated by its intrinsic physicochemical properties. These parameters are essential for predicting its reactivity, solubility, and pharmacokinetic profile.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 186589-87-7 | [1][2][3][4] |

| Molecular Formula | C₆H₄FIO | [1][2][3][4] |

| Molecular Weight | 238.00 g/mol | [1][2][3] |

| Physical Form | Off-white solid / Clear, pink liquid | [1] |

| Predicted pKa | 7.52 ± 0.10 | [1] |

| Predicted Density | 2.085 ± 0.06 g/cm³ | [1] |

| Calculated LogP | 2.1359 | [2] |

| Topological Polar Surface Area | 20.23 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

Analysis of Key Parameters

-

pKa (Acidity): The predicted pKa of 7.52 is a critical determinant of the molecule's ionization state.[1] At physiological pH (~7.4), a significant portion of 5-Fluoro-2-iodophenol will exist in its deprotonated, anionic phenolate form. This has profound implications for its solubility, membrane transport, and interaction with biological targets, as the anionic form is more polar and can engage in ionic interactions. The fluorine atom's electron-withdrawing nature contributes to stabilizing the phenolate conjugate base, making the hydroxyl group more acidic compared to phenol itself (pKa ~10).

-

LogP (Lipophilicity): The calculated octanol-water partition coefficient (LogP) of 2.14 indicates that the compound is moderately lipophilic.[2] This value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design for oral absorption and distribution.

-

Molecular Weight (MW): With a molecular weight of 238.00 g/mol , the compound adheres to Lipinski's Rule of Five (<500 Da), suggesting it resides in a favorable chemical space for drug-likeness.[1][2][3][8]

-

Physical Form: The compound is described as both an off-white solid and a clear, pink liquid, which may depend on purity and ambient temperature.[1] For comparison, the parent compound 2-iodophenol has a melting point of 37-40°C, suggesting 5-Fluoro-2-iodophenol may exist as a low-melting solid or liquid at room temperature.[9][10]

Section 3: Spectroscopic Characterization (Anticipated)

While specific experimental spectra for 5-Fluoro-2-iodophenol are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The protons will exhibit complex splitting patterns (doublet of doublets, etc.) due to coupling with each other and with the ¹⁹F nucleus.

-

¹³C NMR: Six aromatic carbon signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while other carbons will exhibit smaller two- and three-bond couplings. The carbon attached to iodine will be significantly shielded.

-

FT-IR: Key vibrational bands would confirm the functional groups: a broad O-H stretch (~3200-3600 cm⁻¹), a C-O stretch (~1200-1260 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), a strong C-F stretch (~1150-1250 cm⁻¹), and a C-I stretch in the far-IR region (~500-600 cm⁻¹).

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should display a prominent molecular ion peak (M⁺) at m/z = 238. The presence of iodine (a monoisotopic element) will result in a clean M⁺ peak without a complex isotopic pattern, simplifying spectral interpretation.

Section 4: Experimental Protocol: Determination of Aqueous Solubility via Shake-Flask Method

The aqueous solubility of a compound is a cornerstone property in drug development, influencing everything from formulation to bioavailability. The shake-flask method is a globally recognized standard for this determination.

Causality and Experimental Design

This protocol is designed to achieve thermodynamic equilibrium between the solid compound and a buffered aqueous solution, ensuring the measured solubility is accurate and reproducible.

-

Choice of Method: The shake-flask method (based on OECD Guideline 105) is chosen for its reliability and direct measurement of equilibrium solubility.

-

Buffer System: A phosphate buffer at pH 7.4 is used to mimic physiological conditions and maintain a constant ionization state, which is critical given the compound's pKa of 7.52.[1]

-

Equilibration Time: A 24-hour equilibration period with agitation ensures that the system reaches a true thermodynamic equilibrium. Preliminary experiments would be required to confirm that equilibrium is reached within this timeframe.

-

Phase Separation: Centrifugation is a crucial step to separate undissolved solid from the saturated solution without affecting the equilibrium, which could be disturbed by filtration methods that may lead to compound adsorption.

Step-by-Step Methodology

-

Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

-

Addition of Compound: Add an excess amount of 5-Fluoro-2-iodophenol to a series of glass vials (in triplicate). "Excess" ensures that a solid phase remains after equilibration. A starting point would be 10 mg of solid in 5 mL of buffer.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24 hours. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After 24 hours, allow the vials to stand for at least 1 hour to let coarse particles settle. Transfer the contents to centrifuge tubes and centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.

-

Sampling: Carefully collect a known volume of the clear supernatant. Ensure no solid particles are disturbed.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the aqueous solubility in units such as mg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Determination.

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with halogenated phenols.

-

Hazard Identification: 5-Fluoro-2-iodophenol is classified with the signal word "Warning".[4] It is associated with the following hazard statements:

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]

-

Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

-

Storage Recommendations:

Section 6: Conclusion

5-Fluoro-2-iodophenol presents a well-defined physicochemical profile that makes it a highly valuable intermediate in modern chemical synthesis. Its moderate lipophilicity, predictable acidity, and drug-like molecular weight position it as an attractive starting point for the development of novel pharmaceutical agents. The presence of three distinct, chemically active sites offers a rich platform for synthetic diversification. A thorough understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential in research and development applications.

References

-

5-Fluoro-2-iodophenol, 97% Purity, C6H4FIO, 5 grams. CP Lab Safety. [Link]

-

5-Fluoro-2-iodo-phenol. AOBChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

2-Fluoro-5-iodophenol | C6H4FIO | CID 46911832. PubChem, NIH. [Link]

-

Physicochemical Properties and Environmental Fate. National Center for Biotechnology Information. [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. MDPI. [Link]

-

Physicochemical properties of compounds. ResearchGate. [Link]

-

An efficient and selective method for the preparation of iodophenols. ACS Publications. [Link]

-

3-Fluoro-5-iodophenol | C6H4FIO | CID 66882251. PubChem, NIH. [Link]

- Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS. IAJPS. [Link]

-

2-iodophenol at best price in Pune. IndiaMART. [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

-

Applications of Solution NMR in Drug Discovery. MDPI. [Link]

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. National Center for Biotechnology Information. [Link]

-

2-Fluoro-5-iodophenol | CAS 186589-89-9. Chemical-Suppliers.com. [Link]

-

2-Iodophenol. Wikipedia. [Link]

-

2-Iodophenol. Sarex. [Link]

Sources

- 1. 5-fluoro-2-iodophenol CAS#: 186589-87-7 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. aobchem.com [aobchem.com]

- 5. echemi.com [echemi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. indiamart.com [indiamart.com]

- 10. Cas No. 533-58-4 | 2-Iodophenol (o-iodophenol) | C6H5IO - Sarex [sarex.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Fluoro-5-iodophenol CAS#: 186589-89-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-iodophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-iodophenol, a key building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated and iodinated scaffolds in drug discovery, this document offers a detailed, field-proven protocol for the preparation of this valuable intermediate, starting from readily available 4-fluorophenol. The causality behind experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. Furthermore, this guide presents a complete characterization workflow, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with detailed interpretations, providing researchers with a reliable reference for product validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-Fluoro-2-iodophenol in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated and Iodinated Phenols in Drug Discovery

The strategic incorporation of fluorine and iodine atoms into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Iodinated compounds, on the other hand, serve as versatile synthetic handles, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

5-Fluoro-2-iodophenol embodies the synergistic potential of these two halogens. Its structure offers a unique combination of a fluorine atom to modulate physicochemical properties and an iodine atom ortho to a hydroxyl group, pre-disposed for a variety of synthetic transformations. This makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents.[5][6] This guide provides a robust and well-characterized pathway to access this important building block.

Synthesis of 5-Fluoro-2-iodophenol: A Guided Protocol

The most direct and efficient route to 5-Fluoro-2-iodophenol is the electrophilic iodination of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho position.

Reaction Rationale and Reagent Selection

Several methods exist for the iodination of phenols.[7] A common approach involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, which generates the electrophilic iodine species in situ.[8][9] This method is often preferred for its relatively mild conditions and the avoidance of more hazardous iodinating agents.

The overall transformation can be visualized as follows:

Diagram: Experimental Workflow for the Synthesis of 5-Fluoro-2-iodophenol.

Caption: A streamlined workflow for the synthesis of 5-Fluoro-2-iodophenol.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenol

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethanol

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq.) in ethanol. To this solution, add powdered iodine (1.1 eq.).

-

Iodination: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (1.2 eq.) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Fluoro-2-iodophenol.

Comprehensive Characterization of 5-Fluoro-2-iodophenol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 5-Fluoro-2-iodophenol.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 5-Fluoro-2-iodophenol. These predictions are based on the known effects of fluoro, iodo, and hydroxyl substituents on the benzene ring.

| Technique | Predicted Data |

| ¹H NMR | See Table 2 for detailed predictions. |

| ¹³C NMR | See Table 3 for detailed predictions. |

| FTIR (cm⁻¹) | ~3400 (O-H stretch, broad), ~1580, ~1480 (C=C aromatic stretch), ~1250 (C-F stretch), ~800-900 (Ar-H bending) |

| Mass Spec (EI) | M⁺ at m/z 238, fragments at m/z 111 ([M-I]⁺), m/z 83 ([M-I-CO]⁺) |

Diagram: Interrelation of Characterization Techniques.

Sources

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 5. sciencedaily.com [sciencedaily.com]

- 6. nbinno.com [nbinno.com]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Fluoro-2-iodophenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Fluoro-2-iodophenol (CAS No: 186589-87-7), a key intermediate in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this halogenated phenol. The guide emphasizes the causal relationships behind experimental observations and provides detailed, field-proven protocols for data acquisition.

Introduction

5-Fluoro-2-iodophenol, with the molecular formula C₆H₄FIO, is a substituted aromatic compound whose utility in organic synthesis is significant.[1][3] Its trifunctional nature, possessing a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile building block. The precise characterization of its chemical structure is paramount for its effective application and for ensuring the integrity of subsequent reactions and final products. Spectroscopic techniques are the cornerstone of such characterization, each providing a unique piece of the structural puzzle.[4] This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for 5-Fluoro-2-iodophenol, offering a predictive analysis grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Fluoro-2-iodophenol is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl group (-OH) and the electron-withdrawing fluorine (-F) and iodine (-I) atoms.[7]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Fluoro-2-iodophenol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.35 | Doublet of doublets (dd) | ³J(H-H) = 8.5 - 9.5, ⁴J(H-F) = 2.5 - 3.5 |

| H-4 | 6.80 - 6.95 | Triplet of doublets (td) or ddd | ³J(H-H) ≈ 8.5 - 9.5, ⁴J(H-F) ≈ 8.5 - 9.5, ⁵J(H-H) ≈ 2.5 |

| H-6 | 7.45 - 7.60 | Doublet of doublets (dd) | ³J(H-F) = 8.0 - 9.0, ⁴J(H-H) = 2.5 - 3.5 |

| OH | 5.00 - 6.00 | Broad singlet (s) | N/A |

Causality of Predicted Shifts:

-

H-6: This proton is ortho to the electron-withdrawing iodine atom and meta to the electron-withdrawing fluorine, and para to the electron-donating hydroxyl group. The deshielding effect of the adjacent iodine is expected to be dominant, shifting this proton downfield. It will appear as a doublet of doublets due to coupling with the meta H-4 and the fluorine atom.

-

H-3: This proton is ortho to the hydroxyl group and meta to both the fluorine and iodine atoms. The shielding effect of the hydroxyl group will shift this proton upfield relative to H-6. It will appear as a doublet of doublets due to coupling with the vicinal H-4 and the fluorine atom.

-

H-4: This proton is ortho to the fluorine atom and meta to both the hydroxyl and iodine groups. The strong shielding effect from the adjacent fluorine and the meta hydroxyl group will shift this proton significantly upfield. It is expected to show complex splitting, appearing as a triplet of doublets or a doublet of doublet of doublets due to coupling with H-3, H-6, and the fluorine atom.

-

OH: The hydroxyl proton signal is typically broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Fluoro-2-iodophenol

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | 155 - 160 | Doublet |

| C-2 (C-I) | 85 - 90 | Singlet |

| C-3 | 120 - 125 | Doublet |

| C-4 | 115 - 120 | Doublet |

| C-5 (C-F) | 160 - 165 | Doublet |

| C-6 | 130 - 135 | Singlet |

Causality of Predicted Shifts:

-

C-2 (C-I): The carbon directly attached to iodine experiences a strong shielding effect, known as the "heavy atom effect," shifting its resonance significantly upfield.

-

C-5 (C-F): The carbon bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to strong one-bond C-F coupling.

-

C-1 (C-OH): The carbon bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom. It will also exhibit coupling to the fluorine atom.

-

C-3, C-4, C-6: The chemical shifts of these carbons are influenced by their proximity to the various substituents, with C-F coupling also affecting C-3 and C-4.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 5-Fluoro-2-iodophenol is crucial for accurate structural verification.[5][8][9]

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 5-Fluoro-2-iodophenol.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Visualization of NMR Assignments

Caption: Predicted major fragmentation pathway for 5-Fluoro-2-iodophenol in EI-MS.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [10][11]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unambiguous structural characterization of 5-Fluoro-2-iodophenol. The predicted spectroscopic data, based on established principles of chemical shifts, vibrational frequencies, and fragmentation patterns, offer a reliable template for the analysis of this important chemical intermediate. The detailed experimental protocols provided herein serve as a practical guide for researchers to obtain high-quality data, ensuring the integrity and reliability of their scientific endeavors.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

AOBChem. (n.d.). 5-Fluoro-2-iodo-phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

- Mass Spectrometry Blog. (2020). Fragmentation Patterns of Phenol.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

- ACS Publications. (1964). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 36(2), 343–348.

-

MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Morressier. (2013). Proton coupled 13C nmr is useful for assigning chemical shifts in substituted benzenes. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

- ACS Publications. (1961). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 33(3), 333–337.

- ACS Publications. (1968). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 72(7), 2515–2519.

- Royal Society of Chemistry. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1595-1603.

-

Springer Nature. (2024). NMR Protocols and Methods. Retrieved from [Link]

- Elsevier. (1998). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer, 39(23), 5629-5634.

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

PMC. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

- PubMed. (1967). Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1896-900.

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Infrared & Raman Users Group. (n.d.). Analysis of organic fluorine compounds.

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

MDPI. (2022). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 5-Fluoro-2-iodophenol (CAS No. 186589-87-7): A Versatile Building Block for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties.[1][2][3] The unique physicochemical characteristics of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Within the arsenal of fluorinated building blocks available to researchers, 5-fluoro-2-iodophenol stands out as a particularly valuable intermediate. Its trifunctional nature, featuring a nucleophilic phenol, a reactive aryl iodide, and a strategically placed fluorine atom, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 5-fluoro-2-iodophenol, encompassing its chemical and physical properties, safety and handling protocols, synthetic considerations, and its pivotal role as a precursor in the development of novel therapeutics.

Physicochemical Properties of 5-Fluoro-2-iodophenol

5-Fluoro-2-iodophenol, with the CAS number 186589-87-7, is an off-white solid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 186589-87-7 | [4][5][6] |

| Molecular Formula | C₆H₄FIO | [6] |

| Molecular Weight | 238.00 g/mol | [6] |

| Appearance | Off-white solid | [4] |

| Purity | Typically ≥97% | [6] |

| IUPAC Name | 5-fluoro-2-iodophenol | [4] |

| Synonyms | Phenol, 5-fluoro-2-iodo-; 2-Iodo-5-fluorophenol; 2-Hydroxy-4-fluoroiodobenzene | |

| SMILES | C1=CC(=C(C=C1F)O)I | [6] |

| InChI Key | DZXUERYVERNFQU-UHFFFAOYSA-N | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band corresponding to the O-H stretch of the phenolic group, typically in the region of 3200-3600 cm⁻¹. Characteristic C-F and C-I stretching vibrations would also be present at lower frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (238.00 g/mol ).

Safety and Handling

5-Fluoro-2-iodophenol is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Synthesis of 5-Fluoro-2-iodophenol

The synthesis of 5-fluoro-2-iodophenol can be achieved through several established methods in organic chemistry. A common approach involves the regioselective iodination of a fluorophenol precursor.

Caption: General synthetic workflow for 5-fluoro-2-iodophenol.

Experimental Protocol: Iodination of 4-Fluorophenol

-

Dissolution: Dissolve 4-fluorophenol in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask.

-

Addition of Iodinating Agent: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-fluoro-2-iodophenol.

Applications in Drug Discovery and Development

The primary utility of 5-fluoro-2-iodophenol lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.[7] Its designation as a "Bulk Drug Intermediate" underscores its importance in the pharmaceutical industry.

The presence of an iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7][8] These reactions allow for the facile introduction of diverse substituents at the 2-position of the phenolic ring, enabling the rapid generation of libraries of compounds for biological screening.

Caption: Role of 5-fluoro-2-iodophenol in synthetic diversification.

While specific, publicly disclosed drug candidates synthesized directly from 5-fluoro-2-iodophenol are not extensively documented, the strategic importance of fluorinated phenols in medicinal chemistry is well-established.[1][2] The introduction of a fluorine atom can block metabolic oxidation at that position, thereby increasing the half-life of a drug. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl group, which can be critical for optimizing binding interactions with target proteins.

Potential Biological Significance

Although 5-fluoro-2-iodophenol is primarily utilized as a synthetic intermediate, the broader class of fluorinated phenols has been explored for various biological activities. The incorporation of fluorine can enhance the potency and selectivity of compounds targeting a range of biological targets, including enzymes and receptors.[2] While no specific signaling pathways have been directly associated with 5-fluoro-2-iodophenol, its derivatives could potentially interact with a multitude of pathways depending on the nature of the substituents introduced through cross-coupling reactions.

Suppliers

5-Fluoro-2-iodophenol is commercially available from a number of chemical suppliers catering to the research and pharmaceutical industries. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its purity and identity.

Selected Suppliers:

Conclusion

5-Fluoro-2-iodophenol (CAS No. 186589-87-7) is a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique combination of a phenolic hydroxyl group, a reactive iodinated position, and a strategically placed fluorine atom provides a powerful platform for the synthesis of novel and diverse molecular entities. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules with potential therapeutic applications. As the demand for sophisticated and optimized drug candidates continues to grow, the importance of key intermediates like 5-fluoro-2-iodophenol in the drug discovery and development pipeline is set to increase.

References

-

Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

5-Fluoro-2-iodo-phenol. AOBChem. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]

-

2-Fluoro-5-iodophenol | C6H4FIO | CID 46911832. PubChem. [Link]

-

Synthesis and Bioevaluation of 5-fluorouracil Derivatives. Molecules. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PubMed. [Link]

-

Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. [Link]

-

5-Fluoro-2-iodophenol, 97% Purity, C6H4FIO, 5 grams. CP Lab Safety. [Link]

-

Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC Advances. [Link]

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Saudi Pharmaceutical Journal. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC. PubMed Central. [Link]

-

Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

Sources

- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Fluoro-2-iodo-phenol | 186589-87-7 [sigmaaldrich.com]

- 5. aobchem.com [aobchem.com]

- 6. chemscene.com [chemscene.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. calpaclab.com [calpaclab.com]

The Strategic Reactivity of the Carbon-Iodine Bond in 5-Fluoro-2-iodophenol: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-iodophenol is a versatile building block in modern organic synthesis, prized for its strategically positioned functional groups that allow for selective and sequential functionalization. This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond within this molecule, a key feature for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will delve into the mechanistic underpinnings and practical applications of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leveraging the high reactivity of the C-I bond. This guide is intended to serve as a valuable resource for researchers in drug discovery and materials science, offering both theoretical insights and actionable experimental protocols.

Introduction: The Synthetic Utility of 5-Fluoro-2-iodophenol

The strategic placement of fluorine atoms in pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 5-Fluoro-2-iodophenol presents a unique scaffold where the fluorine atom can modulate the electronic properties of the aromatic ring, while the hydroxyl and iodo groups offer orthogonal handles for synthetic diversification. The C-I bond, being the most labile among the carbon-halogen bonds, provides a predictable and highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, making it a valuable precursor in the synthesis of complex organic molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Fluoro-2-iodophenol is crucial for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₄FIO | [1] |

| Molecular Weight | 238.00 g/mol | [1] |

| CAS Number | 186589-87-7 | [1] |

| Appearance | Off-white solid | Commercially available |

The Carbon-Iodine Bond: A Locus of High Reactivity

The C-I bond in aryl iodides is significantly weaker than C-Br and C-Cl bonds, making it the most susceptible to oxidative addition to a low-valent palladium(0) catalyst. This is the initial and often rate-determining step in many cross-coupling catalytic cycles. This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to less reactive aryl halides.

The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the phenyl ring of 5-fluoro-2-iodophenol further influences the electronic environment of the C-I bond, impacting its reactivity in nuanced ways that can be exploited for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 5-fluoro-2-iodophenol is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid, activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The high reactivity of the C-I bond in 5-fluoro-2-iodophenol facilitates the initial oxidative addition step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of aryl bromides involves the use of a palladium catalyst such as Pd(PPh₃)₄ with a base like sodium carbonate.[2] In a specific application, 4-chloro-5-fluoro-2-iodophenol was successfully coupled with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.[3] Critical parameters for this type of transformation include the use of catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as aqueous Na₂CO₃ or Cs₂CO₃ in a suitable solvent mixture like toluene/ethanol.[3]

In another example, 5-fluoro-2-iodophenol was reacted with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate to yield the coupled product in 38% yield.[4]

| Parameter | Condition | Reference |

| Aryl Halide | 4-Chloro-5-fluoro-2-iodophenol | [3] |

| Boronic Acid | 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | [3] |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) | [3] |

| Base | Aqueous Na₂CO₃ or Cs₂CO₃ | [3] |

| Solvent | Toluene/ethanol (3:1 v/v) | [3] |

| Yield | 65-78% (crude product) | [3] |

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide. This reaction is invaluable for the synthesis of conjugated systems found in natural products, pharmaceuticals, and materials science.

Mechanistic Insights: The reaction typically proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The C-I bond of 5-fluoro-2-iodophenol readily undergoes oxidative addition to the Pd(0) catalyst, initiating the cycle. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Diagram: Experimental Workflow for Sonogashira Coupling

Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

While a specific protocol for 5-fluoro-2-iodophenol is not detailed in the provided search results, a general procedure for Sonogashira coupling of aryl iodides serves as an excellent starting point.

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

-

Add a suitable anhydrous solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

-

To the stirred solution, add the terminal alkyne (1.1-1.5 equivalents) dropwise.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by TLC or GC-MS until completion.

-

Upon completion, the reaction is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction has revolutionized the synthesis of anilines and their derivatives.

Mechanistic Considerations and Ligand Choice: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the arylamine product. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often employed to promote the reductive elimination step and prevent β-hydride elimination.

Diagram: Key Steps in Buchwald-Hartwig Amination

Caption: Simplified logical flow of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative protocol for the Buchwald-Hartwig amination of an aryl halide is as follows:

-

In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu).

-

The aryl halide (1.0 equivalent) and the amine (1.2-1.5 equivalents) are then added, followed by an anhydrous solvent (e.g., toluene, dioxane, or THF).

-

The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by an appropriate analytical technique.

-

After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is then subjected to an aqueous work-up, and the organic layer is dried and concentrated. The product is purified by column chromatography or recrystallization.

Orthogonal Reactivity and Further Transformations

The presence of the hydroxyl group in 5-fluoro-2-iodophenol offers opportunities for further synthetic manipulations. For instance, the phenolic hydroxyl can be alkylated or acylated either before or after the cross-coupling reaction at the C-I position, demonstrating the orthogonal reactivity of these functional groups. A patent describes the O-alkylation of 5-fluoro-2-iodophenol with (bromomethyl)cyclopropane in the presence of K₂CO₃ in acetonitrile at reflux.[5] This sequential functionalization strategy is highly valuable in the construction of complex molecular scaffolds.

Conclusion

The carbon-iodine bond in 5-fluoro-2-iodophenol serves as a highly reactive and selective handle for the construction of new chemical bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient pathways to a diverse array of functionalized phenolic compounds. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are paramount to achieving high yields and purity. This guide provides a solid foundation for researchers to harness the synthetic potential of 5-fluoro-2-iodophenol in their drug discovery and materials science endeavors.

References

- 1. 5-Fluoro-2-iodophenol | 186589-87-7 | Benchchem [benchchem.com]

- 2. WO2011056652A1 - Imidazole derivatives as ido inhibitors - Google Patents [patents.google.com]

- 3. 4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | 1962819-68-6 | Benchchem [benchchem.com]

- 4. WO2010079443A1 - Sulfonamide derivatives - Google Patents [patents.google.com]

- 5. WO2018053267A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

Modulating Reactivity and Selectivity: A Technical Guide to the Role of Fluorine Substitution on Iodophenols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodophenols are pivotal building blocks in organic synthesis, materials science, and medicinal chemistry, serving as versatile precursors for complex molecular architectures. The strategic introduction of fluorine atoms onto the iodophenol scaffold imparts profound changes to its physicochemical properties and chemical reactivity. This guide provides an in-depth analysis of how fluorine substitution modulates the behavior of iodophenols. We will explore the fundamental electronic and structural consequences of fluorination—including its impact on acidity (pKa), oxidation potential, and the propensity for halogen bonding—and connect these principles to practical outcomes in key chemical transformations. By elucidating the causality behind experimental observations in cross-coupling reactions, oxidative processes, and enzymatic interactions, this document serves as a technical resource for chemists seeking to harness the unique effects of fluorine to achieve enhanced control over reactivity and selectivity.

Part 1: The Fluorine Factor: A Paradigm in Chemical Design

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Its unique properties—extreme electronegativity, small van der Waals radius (mimicking hydrogen), and the ability to form exceptionally strong carbon-fluorine bonds—allow for the fine-tuning of molecular characteristics.[1] When applied to the iodophenol framework, fluorine acts as a powerful modulator of electronic structure and, consequently, chemical behavior. Understanding this influence is critical for predicting and controlling reaction outcomes, designing molecules with tailored biological activity, and developing novel synthetic methodologies.

Part 2: Fundamental Physicochemical Effects of Fluorine Substitution

The reactivity of a fluorinated iodophenol is not governed by a single property but by a confluence of effects. The position of the fluorine atom (ortho, meta, or para to the hydroxyl group) is paramount, as it dictates the interplay between two opposing electronic forces: the through-bond inductive effect and the through-space resonance effect.

The Duality of Electronic Effects: Induction vs. Resonance

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent, weakening as the number of bonds between the fluorine and the reaction center increases.

-

Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect is most pronounced when fluorine is in the ortho or para position relative to another group, but it is generally weaker for fluorine than for other halogens due to poor orbital overlap between the compact fluorine 2p orbitals and the carbon 2p orbitals.[2][3]

This electronic tug-of-war is quantitatively captured by Hammett Substituent Constants (σ) , which measure the electron-donating or -withdrawing character of a substituent.[4][5]

| Substituent | σ_meta_ (σm) | σ_para_ (σp) | Dominant Effect at para Position |

| -F | 0.34 | 0.06 | -I ≈ +R (Slightly withdrawing) |

| -Cl | 0.37 | 0.23 | -I > +R (Withdrawing) |

| -Br | 0.39 | 0.23 | -I > +R (Withdrawing) |

| -I | 0.35 | 0.18 | -I > +R (Withdrawing) |

| -NO₂ | 0.71 | 0.78 | -I and -R (Strongly withdrawing) |

| Data compiled from various sources.[6][7] |

The data clearly show that at the meta position, where resonance is minimal, fluorine's effect is strongly electron-withdrawing. At the para position, the +R effect nearly cancels the potent -I effect, resulting in a much smaller overall electron-withdrawing character compared to other halogens.[3]

Caption: Fluorine's dual electronic influence on the iodophenol core.

Modulation of Acidity (pKa)

Fluorine substitution significantly increases the acidity of phenols by stabilizing the corresponding phenoxide anion. The electron-withdrawing inductive effect disperses the negative charge on the oxygen atom, making the proton more easily removable. This effect is strongly dependent on the fluorine's position.

-

ortho-Fluorophenol: The most acidic of the isomers due to the proximity of the fluorine to the hydroxyl group, maximizing the potent -I effect.[8][9] While intramolecular hydrogen bonding is possible, the inductive stabilization of the conjugate base is the dominant factor.[10]

-

meta-Fluorophenol: Less acidic than the ortho isomer as the -I effect is attenuated over a greater distance.

-

para-Fluorophenol: The least acidic of the fluorinated isomers. Here, the electron-donating +R effect counteracts the -I effect, leading to less stabilization of the phenoxide compared to the ortho and meta positions.[11]

| Compound | pKa Value |

| Phenol | 10.0 |

| 4-Fluorophenol (para) | 9.9 |

| 3-Fluorophenol (meta) | 9.3 |

| 2-Fluorophenol (ortho) | 8.7 |

| 4-Chlorophenol | 9.4 |

| 4-Iodophenol | 9.1 |

| Data compiled from multiple sources.[3][8][9][12] |

Impact on Halogen Bonding

The iodine atom in an iodophenol can act as a Lewis acid, forming a non-covalent interaction known as a halogen bond with a Lewis base (e.g., an oxygen or nitrogen atom).[13] This interaction is driven by a region of positive electrostatic potential on the iodine atom, opposite to the C-I covalent bond, called the σ-hole .[14]

The strength of the halogen bond is directly related to the magnitude of this positive potential. By placing strongly electron-withdrawing fluorine substituents on the aromatic ring, the electron density is pulled away from the iodine atom, making the σ-hole more positive and thereby enhancing the strength of potential halogen bonds .[15] This has significant implications for supramolecular chemistry, crystal engineering, and rational drug design where precise molecular recognition is key.

Caption: Fluorine enhances the σ-hole on iodine, strengthening halogen bonds.

Part 3: Impact on Key Chemical Transformations

The fundamental changes in electronic properties directly translate to altered reactivity in a wide range of chemical reactions.

Synthesis of Fluorinated Iodophenols: A General Workflow

The preparation of these key intermediates can be approached from multiple angles, typically involving either the fluorination of an existing iodophenol or the iodination of a fluorophenol. The latter is often preferred for regiochemical control.

This protocol describes a common method for the synthesis of 4-fluoro-2-iodophenol.

-

Dissolution: Dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.

-

Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir until dissolved. The base activates the ring towards electrophilic substitution.

-

Iodination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of iodine monochloride (ICl, 1.05 eq) in the same solvent dropwise over 30 minutes. The ICl serves as the electrophilic iodine source.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure iodinated fluorophenol.

Caption: General workflow for the synthesis of a fluorinated iodophenol.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl halide, is fundamental to C-C bond formation.[16] Fluorine substitution influences the key step: oxidative addition of the aryl iodide to the Pd(0) catalyst.

The strong -I effect of fluorine makes the ipso-carbon (the carbon attached to iodine) more electron-deficient. This increased electrophilicity facilitates the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, fluorinated iodoarenes can exhibit enhanced reactivity in Sonogashira and other cross-coupling reactions compared to their non-fluorinated counterparts, assuming steric factors are not prohibitive.

Oxidative Reactivity: Formation of Hypervalent Iodine Reagents

Iodoarenes can be oxidized to form stable hypervalent iodine(III) and iodine(V) compounds, which are valuable reagents in their own right.[17] The reaction of a fluoroiodobenzene with potassium fluoride (KF) and an oxidant like trichloroisocyanuric acid (TCICA) can yield aryl-IF₂ (I(III)) and aryl-IF₄ (I(V)) species.

Research has shown that an ortho-fluorine substituent significantly stifles the formation of the higher-valent aryl-IF₄ product.[17] This is attributed to a combination of:

-

Steric Hindrance: The ortho-fluorine sterically impedes the approach of additional fluoride ions required for the second oxidation step from Ar-IF₂ to Ar-IF₄.

-

Electronic Deactivation: The powerful inductive withdrawal from the adjacent fluorine atom may destabilize the highly oxidized I(V) center.

This demonstrates a powerful principle of positional control, where an ortho-fluorine can be used to selectively halt the oxidation at the I(III) state.[17]

Enzymatic Transformations: A Case Study with Tyrosinase

The influence of fluorine extends into the realm of biochemistry, where its position can switch a molecule's role from a substrate to an inhibitor. A study on the oxidation of fluorophenols by the enzyme tyrosinase revealed striking differences in reactivity:[18]

| Substrate | Reactivity with Tyrosinase | Role |

| 2-Fluorophenol (ortho) | Not reactive | Competitive Inhibitor |

| 3-Fluorophenol (meta) | Reactive | Substrate |

| 4-Fluorophenol (para) | Reactive | Substrate |

| Data from a study on tyrosinase-catalyzed oxidation.[18] |

The ortho-fluorophenol acts as a competitive inhibitor, likely because its steric bulk and electronic properties allow it to bind to the active site but prevent the catalytic oxidation from proceeding.[18] In contrast, the meta and para isomers are readily oxidized to fluoroquinones, which then polymerize.[18] This highlights how a single fluorine atom's placement can be a critical design element in developing specific enzyme inhibitors or probes.

Part 4: Conclusion and Future Outlook

Fluorine substitution is a subtle yet powerful tool for modulating the reactivity of iodophenols. By understanding the interplay of inductive and resonance effects, chemists can rationally control a molecule's acidity, its participation in halogen bonding, and its performance in a diverse array of chemical and biological transformations.

-

Acidity & Nucleophilicity: Fluorine's ability to tune pKa allows for precise control over the nucleophilicity of the phenoxide in reactions like Williamson ether synthesis.

-

Reaction Rates: The electron-withdrawing nature of fluorine can accelerate rate-determining steps in cross-coupling catalysis, such as oxidative addition.

-

Selectivity: Positional fluorination, particularly at the ortho position, offers a handle to control selectivity in processes like the formation of hypervalent iodine reagents.

-

Biological Activity: Strategic fluorination can convert a substrate into a potent enzyme inhibitor, a principle of immense value in drug design.

The continued exploration of these effects will undoubtedly lead to the development of novel catalysts that leverage enhanced halogen bonding, more efficient and selective synthetic methods, and next-generation pharmaceuticals with finely-tuned activity and metabolic profiles. The fluorinated iodophenol scaffold remains a platform ripe for innovation, promising further advances across the chemical sciences.

References

-

askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Retrieved from [Link]

-

Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]

-

Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]

-

Course Hero. Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is. Retrieved from [Link]

-

ResearchGate. Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

PubMed Central. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Retrieved from [Link]

-

National Institutes of Health. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides. Retrieved from [Link]

-

ResearchGate. (2019). Determination of p K a values of fluorocompounds in water using 19 F NMR. Retrieved from [Link]

-

Wikipedia. Hammett equation. Retrieved from [Link]

- Source unavailable.

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

Reddit. (2024). Is this an undergraduate-level question? I took organic too long ago to be able to tell. Which molecule is more acidic? Retrieved from [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

- Collection of Czechoslovak Chemical Communications. (2002).

- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

-